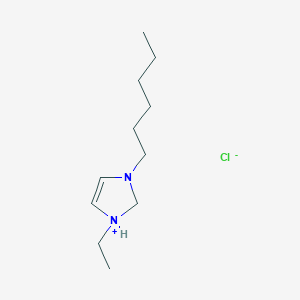
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is an organophosphorus compound that belongs to the class of phospholes Phospholes are five-membered heterocyclic compounds containing phosphorus
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can yield phospholanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phosphole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Functionalized phospholes with diverse substituents.
科学的研究の応用
4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features.
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Another related compound with a cyclohexene ring.
Uniqueness: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct chemical and physical properties. This makes it valuable in applications where traditional carbon-based compounds may not be suitable.
特性
CAS番号 |
185038-99-7 |
|---|---|
分子式 |
C8H15P |
分子量 |
142.18 g/mol |
IUPAC名 |
4-methyl-1-propan-2-yl-2,3-dihydrophosphole |
InChI |
InChI=1S/C8H15P/c1-7(2)9-5-4-8(3)6-9/h6-7H,4-5H2,1-3H3 |
InChIキー |
XPELSYCONGKROW-UHFFFAOYSA-N |
正規SMILES |
CC1=CP(CC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


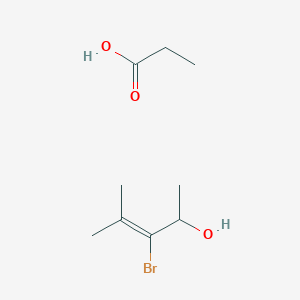
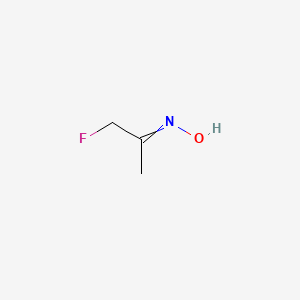
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
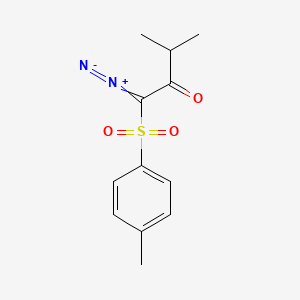
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


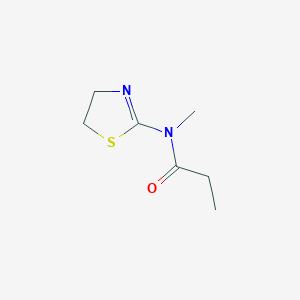
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
